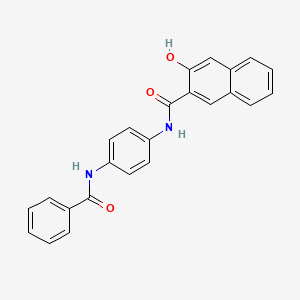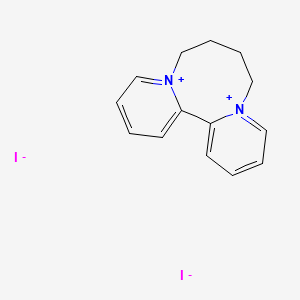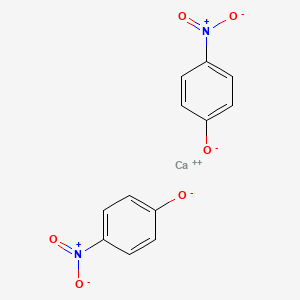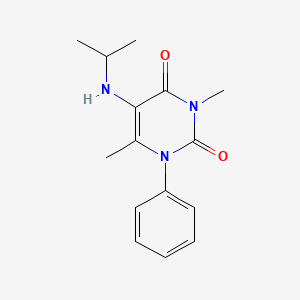
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butyl group, two chloromethyl groups, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene typically involves the chloromethylation of 5-tert-butyl-2-methylbenzene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include amines, ethers, or thioethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to study the effects of chloromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene involves the interaction of its functional groups with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, influencing its interactions with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-tert-Butyl-1,3-bis(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of chloromethyl groups.
2-bromo-5-tert-butyl-1,3-dimethylbenzene: Contains a bromine atom and two methyl groups.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group.
Uniqueness
5-tert-Butyl-1,3-bis(chloromethyl)-2-methylbenzene is unique due to the presence of two chloromethyl groups, which provide distinct reactivity compared to similar compounds with different substituents. This unique structure allows for specific applications in synthesis and research that are not possible with other compounds.
Eigenschaften
CAS-Nummer |
35322-87-3 |
|---|---|
Molekularformel |
C13H18Cl2 |
Molekulargewicht |
245.18 g/mol |
IUPAC-Name |
5-tert-butyl-1,3-bis(chloromethyl)-2-methylbenzene |
InChI |
InChI=1S/C13H18Cl2/c1-9-10(7-14)5-12(13(2,3)4)6-11(9)8-15/h5-6H,7-8H2,1-4H3 |
InChI-Schlüssel |
GLSKBMMFIQKAQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1CCl)C(C)(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)

![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)



![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)




